molecular formula C28H24F5NO4S B13980736 Fmoc-DL-Cys(tBu)-OPfp

Fmoc-DL-Cys(tBu)-OPfp

Cat. No.: B13980736
M. Wt: 565.6 g/mol
InChI Key: LUQZWMUIWPEDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Cys(tBu)-OPfp, also known as 9-fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine pentafluorophenyl ester, is a compound widely used in peptide synthesis. It serves as a protected form of cysteine, an amino acid, which is crucial in the formation of disulfide bonds in proteins. The Fmoc group protects the amino group, while the tert-butyl group protects the thiol group, making it stable and suitable for solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(tBu)-OPfp typically involves the protection of the cysteine thiol group with a tert-butyl group and the amino group with a 9-fluorenylmethoxycarbonyl group. The pentafluorophenyl ester is then introduced to activate the carboxyl group, facilitating peptide bond formation. The reaction conditions often involve the use of organic solvents like dichloromethane and N,N-dimethylformamide, with reagents such as diisopropylcarbodiimide and pentafluorophenol .

Industrial Production Methods

Industrial production of Fmoc-Cys(tBu)-OPfp follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Cys(tBu)-OPfp undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Fmoc-Cys(tBu)-OPfp is incorporated as a cysteine residue .

Mechanism of Action

The mechanism of action of Fmoc-Cys(tBu)-OPfp involves the protection of the cysteine thiol and amino groups, allowing for selective reactions during peptide synthesis. The pentafluorophenyl ester activates the carboxyl group, facilitating peptide bond formation .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQZWMUIWPEDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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